Tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate;2,2,2-trifluoroacetic acid
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Overview
Description
Tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate;2,2,2-trifluoroacetic acid is a complex organic compound that features a thiazole ring, an amino group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate typically involves the formation of the thiazole ring followed by the introduction of the amino and ester groups. One common method involves the reaction of 2-chloro-1,3-thiazole with tert-butyl 2-amino-3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of nitro or hydroxylamine derivatives.
Reduction: Formation of secondary or tertiary amines.
Hydrolysis: Formation of 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid.
Scientific Research Applications
Tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and protein functions.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The thiazole ring and amino group are crucial for its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-3-(2-bromo-1,3-thiazol-4-yl)propanoate
- Tert-butyl 2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoate
- Tert-butyl 2-amino-3-(2-phenyl-1,3-thiazol-4-yl)propanoate
Uniqueness
Tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate is unique due to the presence of the chlorine atom on the thiazole ring, which can significantly influence its reactivity and biological activity. The combination of the tert-butyl ester and amino group also provides versatility in chemical modifications and applications.
Biological Activity
Tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate; 2,2,2-trifluoroacetic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects supported by various research findings.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: Tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate; 2,2,2-trifluoroacetic acid
- Molecular Formula: C₁₁H₁₄ClF₃N₂O₂S
- CAS Number: 2694727-81-4
The compound features a thiazole ring substituted with a chlorine atom and is linked to an amino group and a tert-butyl ester. The trifluoroacetic acid moiety enhances its solubility and stability in biological systems.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the Thiazole Ring: Reacting 2-chloroacetyl chloride with thiourea under acidic conditions forms the thiazole derivative.
- Amino Acid Coupling: The thiazole derivative is coupled with tert-butyl 2-amino-3-bromopropanoate using triethylamine in dichloromethane.
- Purification: The final product is purified via recrystallization or column chromatography.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the thiazole ring and amino group allows for the formation of hydrogen bonds and other interactions that can lead to inhibition or activation of biological functions. For instance, the chlorine substitution may enhance the electronic properties of the compound, influencing its reactivity towards biological targets .
Antimicrobial Properties
Research indicates that thiazole derivatives often exhibit significant antimicrobial activity. Compounds similar to tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate have been shown to inhibit bacterial growth effectively. The presence of the chlorine atom in the thiazole ring is crucial for enhancing this activity .
Anticancer Activity
Thiazole-based compounds have been investigated for their anticancer properties. In vitro studies have demonstrated that certain thiazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. The mechanism often involves disruption of microtubule dynamics or interference with specific signaling pathways critical for cancer cell survival .
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE). Kinetic studies reveal that similar compounds exhibit slow-binding inhibition characteristics, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies
Properties
Molecular Formula |
C12H16ClF3N2O4S |
---|---|
Molecular Weight |
376.78 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H15ClN2O2S.C2HF3O2/c1-10(2,3)15-8(14)7(12)4-6-5-16-9(11)13-6;3-2(4,5)1(6)7/h5,7H,4,12H2,1-3H3;(H,6,7) |
InChI Key |
UMVTUGITNHVAOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CSC(=N1)Cl)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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